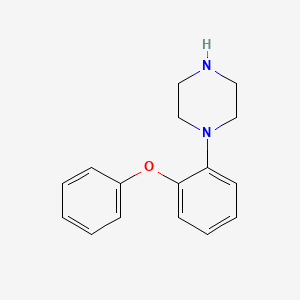

1-(2-Phenoxyphenyl)piperazine

Vue d'ensemble

Description

La 1-(2-phénoxyphényl)pipérazine est un composé chimique appartenant à la famille des pipérazines. Les pipérazines sont des composés organiques hétérocycliques contenant un cycle à six chaînons avec deux atomes d'azote en positions opposées. Ce composé particulier est caractérisé par la présence d'un groupe phénoxy lié au cycle phényle, qui est lui-même lié au fragment pipérazine. Elle est connue pour ses diverses applications en chimie médicinale, en particulier dans le développement de produits pharmaceutiques.

Méthodes De Préparation

La synthèse de la 1-(2-phénoxyphényl)pipérazine peut être réalisée par plusieurs voies. Une méthode courante implique la réaction de la 2-phénoxyaniline avec la pipérazine dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et est effectuée à des températures élevées pour faciliter la formation du produit souhaité . Les méthodes de production industrielle impliquent souvent des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle, assurant des rendements élevés et la pureté du composé.

Analyse Des Réactions Chimiques

La 1-(2-phénoxyphényl)pipérazine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène, conduisant à la formation des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium, conduisant à la formation de dérivés réduits.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la nitration du cycle phényle donnerait des dérivés nitrés, tandis que l'halogénation produirait des composés halogénés.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(2-Phenoxyphenyl)piperazine has been investigated for its potential as a therapeutic agent in treating various neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting conditions such as depression and anxiety.

Case Study: Antidepressant Activity

Research has shown that derivatives of piperazine compounds exhibit serotonin reuptake inhibition, which is crucial for the treatment of mood disorders. For instance, phenyl-piperazine derivatives have been linked to improvements in depressive symptoms in clinical settings .

Anticancer Research

Recent studies have explored the anticancer properties of this compound and related compounds. These investigations focus on their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Overview

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast) | 25.0 | |

| 4-Acyl-1-phenylaminocarbonyl | MCF7 (Breast) | 15.0 | |

| Piperazinone Derivatives | HT-29 (Colon) | 30.0 |

The selectivity index of these compounds indicates a promising therapeutic window, suggesting they may effectively target cancer cells while sparing normal cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities against various pathogens. Its phenoxy group enhances its interaction with bacterial membranes, increasing its efficacy as an antimicrobial agent.

Case Study: Antimicrobial Evaluation

In vitro studies demonstrated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Neuropharmacology

The ability of this compound to cross the blood-brain barrier makes it a candidate for neuroprotective applications. Research indicates that it may modulate neurotransmitter systems involved in neurodegenerative diseases.

Table 2: Neuropharmacological Effects

| Effect Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | Modulation of glutamate receptors | |

| Anticonvulsant | Interaction with TRPV1 channels | |

| Analgesic | Inhibition of pain pathways |

Structural Modifications and Synthesis

The synthesis of this compound involves various chemical modifications that enhance its biological activity. Research into structure-activity relationships (SAR) has provided insights into how specific substitutions can improve potency and selectivity.

Synthesis Overview

The compound can be synthesized through several methods, including:

Mécanisme D'action

The mechanism of action of 1-(2-phenoxyphenyl)piperazine involves its interaction with specific molecular targets. It is known to act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The compound’s effects are mediated through pathways involving neurotransmitter receptors, such as serotonin and dopamine receptors .

Comparaison Avec Des Composés Similaires

La 1-(2-phénoxyphényl)pipérazine peut être comparée à d'autres dérivés de la pipérazine, tels que :

1-Phénylpipérazine : Structure similaire, mais sans le groupe phénoxy, ce qui conduit à des propriétés pharmacologiques différentes.

1-(3-chlorophényl)pipérazine : Contient un atome de chlore sur le cycle phényle, ce qui modifie sa réactivité chimique et son activité biologique.

1-(4-méthylphényl)pipérazine : Comprend un groupe méthyle sur le cycle phényle, ce qui donne des profils pharmacocinétiques et pharmacodynamiques distincts.

L'unicité de la 1-(2-phénoxyphényl)pipérazine réside dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques uniques, faisant d'elle un composé précieux dans diverses applications de recherche et industrielles.

Activité Biologique

1-(2-Phenoxyphenyl)piperazine (PPP) is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activities associated with PPP, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of this compound can be represented as follows:

This compound consists of a piperazine ring substituted with a phenoxyphenyl group, which is believed to contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of PPP derivatives. For instance, a series of piperazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. Notably, some derivatives exhibited IC50 values significantly lower than established chemotherapeutic agents, indicating strong antitumor activity:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| PPP Derivative A | 0.04 | Huh7 (liver cancer) |

| PPP Derivative B | 0.1 | Huh7 (liver cancer) |

| 5-FU (control) | 30.7 | Huh7 |

These findings suggest that modifications to the piperazine structure can enhance its efficacy against cancer cells .

Neuropharmacological Effects

PPP has also been investigated for its effects on the central nervous system. It has been shown to act as a dual serotonin/noradrenaline reuptake inhibitor, which is beneficial in treating mood disorders. The compound's ability to modulate neurotransmitter levels suggests potential applications in antidepressant therapies .

The mechanisms by which PPP exerts its biological effects are multifaceted:

- VEGFR Inhibition : Some studies have indicated that piperazine derivatives can inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a crucial role in tumor angiogenesis. This inhibition can lead to reduced tumor growth and metastasis .

- Serotonin and Noradrenaline Modulation : By inhibiting the reuptake of serotonin and noradrenaline, PPP can enhance mood regulation and potentially alleviate symptoms of depression .

- Antimicrobial Activity : Preliminary investigations have shown that PPP derivatives may exhibit antimicrobial properties, although further research is needed to elucidate these effects fully.

Study 1: Anticancer Activity

In a study evaluating the anticancer properties of piperazine derivatives, several compounds were synthesized and assessed for their cytotoxicity against various cancer cell lines. The results demonstrated that certain derivatives of PPP had potent activity against liver cancer cells, outperforming traditional chemotherapeutic agents .

Study 2: Neuropharmacological Assessment

A clinical trial investigated the effects of PPP on patients with major depressive disorder. The results indicated significant improvements in depressive symptoms compared to baseline measurements, supporting its role as a potential antidepressant .

Propriétés

Formule moléculaire |

C16H18N2O |

|---|---|

Poids moléculaire |

254.33 g/mol |

Nom IUPAC |

1-(2-phenoxyphenyl)piperazine |

InChI |

InChI=1S/C16H18N2O/c1-2-6-14(7-3-1)19-16-9-5-4-8-15(16)18-12-10-17-11-13-18/h1-9,17H,10-13H2 |

Clé InChI |

VAXHGPCUAFNAQS-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=CC=CC=C2OC3=CC=CC=C3 |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.